molecular formula C9H8BrClN2O B13096666 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine CAS No. 701232-63-5

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine

Katalognummer: B13096666
CAS-Nummer: 701232-63-5
Molekulargewicht: 275.53 g/mol
InChI-Schlüssel: FNQTVGDNRRCPQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the pyrano[2,3-d]pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-bromo-2,2-dimethyl-2H-pyran-3-one with guanidine derivatives can yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
  • Pyrano[2,3-d]pyrimidine-2,4-dione derivatives

Uniqueness

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

701232-63-5

Molekularformel

C9H8BrClN2O

Molekulargewicht

275.53 g/mol

IUPAC-Name

6-bromo-4-chloro-7,7-dimethylpyrano[2,3-d]pyrimidine

InChI

InChI=1S/C9H8BrClN2O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3

InChI-Schlüssel

FNQTVGDNRRCPQI-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=CC2=C(O1)N=CN=C2Cl)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.